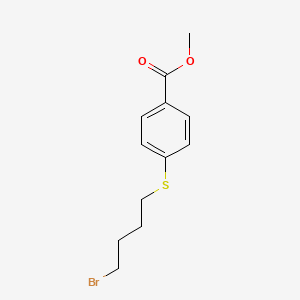

Methyl 4-(4-bromobutylsulfanyl)benzoate

Description

Methyl 4-(4-bromobutylsulfanyl)benzoate is an organosulfur compound featuring a benzoate ester core substituted at the para position with a 4-bromobutylsulfanyl group.

Properties

Molecular Formula |

C12H15BrO2S |

|---|---|

Molecular Weight |

303.22 g/mol |

IUPAC Name |

methyl 4-(4-bromobutylsulfanyl)benzoate |

InChI |

InChI=1S/C12H15BrO2S/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

KPIUNNRRKCVEPY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromobutylsulfanyl)benzoate typically involves the reaction of methyl 4-hydroxybenzoate with 4-bromobutylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromobutylsulfanyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF)

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, or ethers.

Oxidation: Products include sulfoxides or sulfones.

Reduction: Products include alcohols

Scientific Research Applications

Methyl 4-(4-bromobutylsulfanyl)benzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromobutylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The bromobutylsulfanyl group can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets .

Comparison with Similar Compounds

The following analysis compares Methyl 4-(4-bromobutylsulfanyl)benzoate with structurally related compounds, focusing on substituent effects, molecular properties, and reactivity.

Structural and Functional Group Variations

Sulfanyl-Linked Benzoates

Methyl 4-[(Benzylsulfanyl)methyl]benzoate (C16H16O2S)

- Structure : Benzylsulfanyl group attached via a methylene bridge to the benzoate.

- Key Differences : Lacks the bromine atom and shorter alkyl chain compared to the target compound.

- Reactivity : The absence of bromine limits its utility in nucleophilic substitution reactions. Benzyl groups may enhance lipophilicity .

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) Structure: Piperazine-linked quinoline carbonyl group instead of a sulfanyl chain. Applications: Such derivatives are explored for biological activity due to their aromatic and heterocyclic components .

Ether- and Sulfonamido-Linked Benzoates

Methyl 4-[(4-Cyanobenzyl)oxy]benzoate (23n) Structure: Ether-linked 4-cyanobenzyl group. Key Differences: The oxygen linker and cyano substituent alter electronic properties (e.g., increased polarity) compared to the sulfur and bromine in the target compound. Synthesis: Prepared via nucleophilic substitution or esterification, similar to methods for sulfanyl analogs .

Butyl 4-(4-Methylbenzenesulfonamido)benzoate

- Structure : Sulfonamido group and butyl ester.

- Key Differences : The sulfonamido group introduces hydrogen-bonding capability, while the butyl ester may enhance lipid solubility. Bromine’s absence reduces halogen-specific interactions .

Sulfoxy and Halogenated Derivatives

Ethyl 4-(Sulfooxy)benzoate (Compound 13)

- Structure : Sulfate ester (-OSO3H) at the para position.

- Key Differences : The sulfooxy group increases hydrophilicity and acidity, contrasting with the hydrophobic bromobutylsulfanyl chain .

Molecular and Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Reactivity Notes |

|---|---|---|---|---|

| Methyl 4-(4-bromobutylsulfanyl)benzoate* | C12H15BrO2S | 303.22 | Bromobutylsulfanyl, ester | Bromine enables SN2 reactions |

| Methyl 4-[(benzylsulfanyl)methyl]benzoate | C16H16O2S | 272.36 | Benzylsulfanyl, ester | Lipophilic, no halogen |

| Butyl 4-(4-methylbenzenesulfonamido)benzoate | C18H21NO4S | 355.43 | Sulfonamido, butyl ester | Hydrogen-bonding capability |

| Ethyl 4-(sulfooxy)benzoate | C9H10O5S | 230.23 | Sulfooxy, ethyl ester | Highly hydrophilic |

*Note: The molecular formula and mass for Methyl 4-(4-bromobutylsulfanyl)benzoate are inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.